molecular formula C21H18F2N2O4 B2691172 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 946380-32-1

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2691172
CAS RN: 946380-32-1
M. Wt: 400.382
InChI Key: LRSWSJMBDMJCAL-UHFFFAOYSA-N
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Description

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N2O4 and its molecular weight is 400.382. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PBRs

A study by Zhang et al. (2003) synthesized and evaluated two potent radioligands, including derivatives similar to the queried compound, for peripheral benzodiazepine receptors (PBRs). These radioligands demonstrated high binding affinity in rat brain regions with significant PBR density, indicating their potential for in vivo imaging and neurological research applications (Zhang et al., 2003).

Metabolic Characterization

Another study focused on the in vitro metabolism of AG7088, a peptidomimetic inhibitor with a similar compound structure, across various species. This research revealed the predominant metabolic pathways and identified several hydroxylation products, contributing valuable insights into the compound's pharmacokinetics and species-specific metabolic profiles (Zhang et al., 2001).

Enzymatic Studies and Drug Metabolism

Further, the biotransformation of prasugrel, a thienopyridine prodrug, was examined to elucidate the role of human carboxylesterases in converting prasugrel to its active metabolite. This study provides a framework for understanding the metabolic conversion of similar acetamide derivatives, highlighting the significance of enzymatic processes in drug metabolism and efficacy (Williams et al., 2008).

Anticancer and Antipsychotic Potential

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds structurally related to the queried chemical, showed promising Src kinase inhibitory and anticancer activities. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including fluoro-substituted derivatives, have explored their photovoltaic efficiency and ligand-protein interactions. These investigations contribute to the understanding of the compounds' electronic properties and their potential applications in materials science and drug design (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4/c22-15-5-7-16(8-6-15)24-21(28)11-25-10-20(19(27)9-17(25)12-26)29-13-14-3-1-2-4-18(14)23/h1-10,26H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSWSJMBDMJCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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